Cas no 2411223-53-3 (2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide)

2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide structure
2411223-53-3 structure
商品名:2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide
CAS番号:2411223-53-3
MF:C14H15ClN2O2S
メガワット:310.799101114273
CID:5357976

2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide
    • 2-chloro-N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}propanamide
    • Z3774987546
    • インチ: 1S/C14H15ClN2O2S/c1-10(15)14(18)16-7-11-9-20-13(17-11)8-19-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,18)
    • InChIKey: IEEMAIBZAFTIBL-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(NCC1=CSC(COC2C=CC=CC=2)=N1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 314
  • トポロジー分子極性表面積: 79.5
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7559376-0.05g
2-chloro-N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}propanamide
2411223-53-3 95.0%
0.05g
$212.0 2025-03-22

2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide 関連文献

2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamideに関する追加情報

Research Briefing on 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide (CAS: 2411223-53-3)

Recent studies on 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide (CAS: 2411223-53-3) have highlighted its potential as a bioactive compound in the field of chemical biology and medicinal chemistry. This thiazole-based amide derivative has garnered attention due to its unique structural features and promising pharmacological properties. The compound's molecular framework, which combines a chloro-propanamide moiety with a phenoxymethyl-substituted thiazole ring, suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery and development.

One of the key areas of research focuses on the synthesis and optimization of 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide. Recent publications have described improved synthetic routes that enhance yield and purity, critical for scaling up production for preclinical studies. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's structure and purity, ensuring reliable data for subsequent biological evaluations.

In vitro studies have demonstrated that 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide exhibits moderate inhibitory activity against specific enzymes implicated in inflammatory and oncogenic pathways. For instance, preliminary data suggest its interaction with kinases involved in cell proliferation, positioning it as a potential lead compound for anticancer therapeutics. However, further mechanistic studies are required to elucidate its precise mode of action and selectivity.

Pharmacokinetic and toxicity assessments of 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide are still in the early stages. Initial animal model studies indicate acceptable bioavailability, but challenges such as metabolic stability and potential off-target effects need to be addressed. Researchers are exploring structural modifications to improve these properties while retaining the compound's bioactivity.

In conclusion, 2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide (CAS: 2411223-53-3) represents a promising scaffold for further development in medicinal chemistry. Its unique structure and preliminary biological activity warrant continued investigation, particularly in optimizing its pharmacological profile and exploring its therapeutic potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to advance this compound toward clinical applications.

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